N-(1H-imidazol-2-ylmethyl)-N-methyl-1-pyridin-2-ylpropan-1-amine
Overview
Description
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-pyridin-2-ylpropan-1-amine is a complex organic compound that features both imidazole and pyridine rings. These heterocyclic structures are known for their significant roles in various biochemical and pharmaceutical applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-ylmethyl)-N-methyl-1-pyridin-2-ylpropan-1-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole ring, facilitating the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis. The reaction parameters, including temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-pyridin-2-ylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce any carbonyl groups present in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of strong bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or aryl groups, onto the imidazole or pyridine rings .
Scientific Research Applications
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-pyridin-2-ylpropan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-N-methyl-1-pyridin-2-ylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The pyridine ring can participate in π-π stacking interactions with aromatic amino acids in protein binding sites, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid containing an imidazole ring, involved in enzyme catalysis and metal ion coordination.
Pyridoxine (Vitamin B6): Contains a pyridine ring and is essential for various metabolic processes.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.
Uniqueness
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-pyridin-2-ylpropan-1-amine is unique due to its combination of both imidazole and pyridine rings, which allows it to participate in a broader range of chemical reactions and biological interactions compared to compounds containing only one of these rings .
Properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-pyridin-2-ylpropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-3-12(11-6-4-5-7-14-11)17(2)10-13-15-8-9-16-13/h4-9,12H,3,10H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWVSHDKJACGDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=N1)N(C)CC2=NC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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